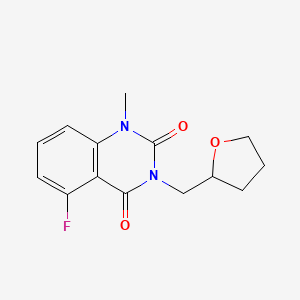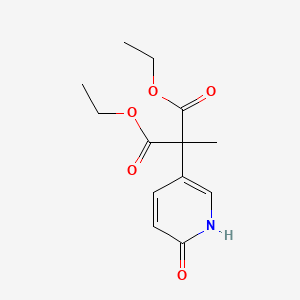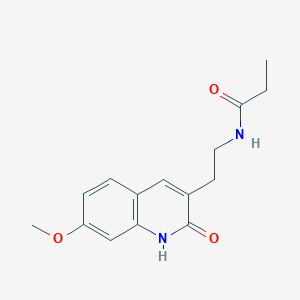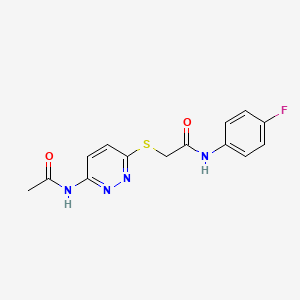
5-fluoro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, also known as FMQ, is a quinazoline derivative that has been extensively studied for its biological properties. This compound has been synthesized through various methods and has been used in scientific research for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase and protein kinase C, which are involved in cell growth and proliferation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
5-fluoro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound has some limitations, including its relatively low potency compared to other anticancer agents and its limited bioavailability in vivo.
Future Directions
There are several future directions for the study of 5-fluoro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione. One potential direction is the development of this compound derivatives with improved potency and bioavailability. Another potential direction is the investigation of the role of this compound in regulating cellular metabolism and energy homeostasis. Additionally, the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes, could be explored.
Synthesis Methods
5-fluoro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione can be synthesized through different methods, including the reaction of 5-fluoro-2-nitrobenzoic acid with methylamine, followed by a reduction step to obtain the intermediate 5-fluoro-2-aminobenzoic acid. This intermediate can then be reacted with tetrahydrofuran-2-carboxaldehyde to form the final product, this compound.
Scientific Research Applications
5-fluoro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
5-fluoro-1-methyl-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-16-11-6-2-5-10(15)12(11)13(18)17(14(16)19)8-9-4-3-7-20-9/h2,5-6,9H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRIKXASCJOAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2903732.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2903734.png)

![N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2903738.png)

![9-(4-Bromophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2903741.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B2903742.png)
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2903743.png)
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903744.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-methoxyphenyl)methanamine](/img/structure/B2903748.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2903749.png)
![2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2903750.png)
![(3,4-diethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2903751.png)